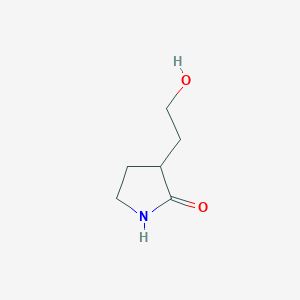

3-(2-Hydroxyethyl)pyrrolidin-2-one

Übersicht

Beschreibung

3-(2-Hydroxyethyl)pyrrolidin-2-one is a compound that has been used in the synthesis of various alkaloids and unusual β-amino acids . It is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Molecular Structure Analysis

The molecular formula of 3-(2-Hydroxyethyl)pyrrolidin-2-one is C6H11NO2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Physical And Chemical Properties Analysis

The molecular weight of 3-(2-Hydroxyethyl)pyrrolidin-2-one is 129.15700 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-(2-Hydroxyethyl)pyrrolidin-2-one: derivatives have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound’s efficacy against a broad spectrum of bacteria makes it a valuable candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Anticancer Activity

Research has shown that certain pyrrolidinone derivatives exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The hydroxyethyl group in 3-(2-Hydroxyethyl)pyrrolidin-2-one may enhance its ability to bind to cancer cell receptors, making it a promising scaffold for designing novel anticancer drugs .

Anti-inflammatory Activity

The anti-inflammatory potential of 3-(2-Hydroxyethyl)pyrrolidin-2-one is significant for treating chronic inflammatory diseases. It can modulate the body’s inflammatory response by affecting cytokine production and inhibiting enzymes involved in the inflammatory process. This application is particularly relevant for conditions like arthritis and inflammatory bowel disease .

Antidepressant Activity

Pyrrolidinone derivatives have been used to develop antidepressant medications. Their chemical structure allows them to cross the blood-brain barrier and interact with central nervous system receptors3-(2-Hydroxyethyl)pyrrolidin-2-one could serve as a lead compound for new antidepressants that offer fewer side effects and improved efficacy .

Anti-HCV Activity

Hepatitis C virus (HCV) infection is a global health concern, and 3-(2-Hydroxyethyl)pyrrolidin-2-one derivatives have shown promise as anti-HCV agents. They can inhibit the replication of the virus, providing a basis for the development of new antiviral drugs that could complement or improve upon existing HCV therapies .

Synthesis of Alkaloids and β-Amino Acids

This compound plays a crucial role in synthesizing various alkaloids and unusual β-amino acids, such as statin derivatives. These substances have numerous pharmaceutical applications, including cholesterol-lowering drugs and treatments for cardiovascular diseases .

Drug Design and Stereochemistry

The pyrrolidine ring in 3-(2-Hydroxyethyl)pyrrolidin-2-one contributes significantly to the stereochemistry of molecules, which is essential in drug design. The presence of chiral centers allows for the creation of enantiomerically pure compounds, leading to drugs with better selectivity and fewer side effects .

Industrial Applications

Beyond its biomedical applications, 3-(2-Hydroxyethyl)pyrrolidin-2-one is also used as a building block in industrial chemistry. It’s involved in synthesizing complex molecules like hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene, which has potential applications in materials science .

Safety and Hazards

According to the safety data sheet, 3-(2-Hydroxyethyl)pyrrolidin-2-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment, wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .

Zukünftige Richtungen

Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Wirkmechanismus

- The primary target of 3-(2-Hydroxyethyl)pyrrolidin-2-one is not explicitly mentioned in the available literature. However, it belongs to the class of pyrrolidinones, which are versatile lead compounds for designing bioactive agents .

- Although specific pathways are not well-documented, pyrrolidinones exhibit diverse biological activities, including:

Target of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-2-5-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYRIMZFBRGKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)pyrrolidin-2-one | |

CAS RN |

932-47-8 | |

| Record name | 3-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)

![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)

![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)

![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)